molecular formula C11H8BrNO B8686187 1-(6-Bromoquinolin-2-yl)ethanone

1-(6-Bromoquinolin-2-yl)ethanone

Cat. No.: B8686187
M. Wt: 250.09 g/mol
InChI Key: ZSQLEFZPDNIOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromoquinolin-2-yl)ethanone is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(6-bromoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)10-4-2-8-6-9(12)3-5-11(8)13-10/h2-6H,1H3

InChI Key

ZSQLEFZPDNIOQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3M HCl (aq.) (10 mL, 30.0 mmol) was added to a suspension of 6-bromo-2-(1-ethoxyvinyl)quinoline (780 mg, 2.80 mmol) in acetone (20 mL) and the reaction mixture was stirred at rt for 5 h. The reaction mixture was concentrated, dissolved into THF (20 mL) and treated with 3N HCl (aq.) (5 mL) was clear reaction solution was stirred at 60° C. for 5 h. The reaction was, cooled, neutralized with aq. NaOH and NaHCO3 and extracted with EtOAc. The organic layer was dried, and concentrated to yield crude 1-(6-bromoquinolin-2-yl)ethanone (710 mg) as white solid. LC-MS retention time 3.703 min; m/z 250, 251.99 (1:1) (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a PHENOMENEX® Luna 3u C18 2.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 0.8 mL/min, a gradient of 100% Solvent A/0% Solvent B to 0% Solvent A/100% Solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where Solvent A was 10% MeOH/90% H2O/0.1% trifluoroacetic acid and Solvent B was 10% H2O/90% MeOH/0.1% trifluoroacetic acid. MS data was determined using a MICROMASS® Platform for LC in electrospray mode.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
6-bromo-2-(1-ethoxyvinyl)quinoline
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-N-methoxy-N-methylquinoline-2-carboxamide (4.29 g, 14.5 mmol) in THF (100 ml) was added methyl magnesiumbromide (18.2 ml, 17.4 mmol, 0.96M in THF solution) at 0° C. dropwise and the mixture was stirred at 0° C. for 1 hour. Then, the mixture was quenched with saturated ammonium chloride aqueous solution (50 ml) and water (200 ml). After stirring for 30 min, the product was extracted with ethyl acetate which was dried over sodium sulfate. Then, filtration, evaporation and purification through silica gel column chromatography, eluting with hexane/ethyl acetate (4:1), furnished the title compound (3.47 g, 96% yield) as a white solid. 1H NMR (300 MHz, CDCl3) δ 2.66 (3H, s), 7.83-7.88 (1H, m), 8.02-8.20 (4H, m). MS (ESI): m/z 250, 252 (M+H)+.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

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